

methyl nitrate chemical formula CH₃NO₃

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Compound of Interest

Compound Name: Methyl nitrate

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An In-Depth Technical Guide to **Methyl Nitrate** (CH₃NO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrate (CH₃NO₃) is the simplest alkyl nitrate ester. It is a colorless, volatile, and highly explosive liquid produced by the nitration of methanol.[1] Despite its potent energetic properties, its high volatility and extreme sensitivity to shock and friction have largely prevented its use as a practical explosive.[2] However, a mixture containing 25% methanol, known as Myrol, was used as a rocket fuel in Germany during World War II.[2]

For drug development professionals, **methyl nitrate** is of interest as a member of the organic nitrate class of compounds, which are well-known prodrugs that release nitric oxide (NO), a potent vasodilator. Understanding the properties and biological actions of this fundamental nitrate ester can provide insights into the broader class of NO-donating drugs. This guide provides a comprehensive overview of the chemical, physical, and biological properties of **methyl nitrate**, including detailed experimental protocols and safety data.

Properties and Data

Quantitative data for **methyl nitrate** is summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	Methyl nitrate	[2]
Chemical Formula	CH ₃ NO ₃	[1]
Molar Mass	77.04 g/mol	[1]
Appearance	Colorless, volatile liquid	[1]
Density	1.210 g/cm ³ (at 20 °C)	[1]
Melting Point	-82.5 °C	[1]
Boiling Point	64-65 °C (Decomposes explosively)	[1]
Solubility in Water	Poorly soluble	[1]

Safety and Toxicological Data

Parameter	Value	Reference
Main Hazards	High Explosive, Toxic	[2]
Shock Sensitivity	High	[2]
Friction Sensitivity	High	[2]
Detonation Velocity	6,300 m/s (at ρ=1.217 g/cm ³)	[2]
Toxic Effects	Causes headaches upon inhalation; Narcotic effects	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **methyl nitrate**.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Due to the extreme explosive hazard of pure **methyl nitrate**, experimental NMR data is not readily available in the cited literature. The values below are estimates based on typical chemical shifts for similar functional groups.

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Notes
^1H	~ 4.0 - 4.5	Singlet	Estimated value. Protons on a methyl group attached to an electronegative -ONO ₂ group are expected to be significantly deshielded.
^{13}C	Not Available	-	Data not found in the conducted searches.

2.3.2 Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Vibration Type	Reference
~1640	$\nu_a(\text{NO}_2)$	Asymmetric NO ₂ Stretch	[3]
~1280	$\nu_s(\text{NO}_2)$	Symmetric NO ₂ Stretch	[3]
~850	$\nu(\text{N-O})$	N-O Stretch	[3]
340	$\delta(\text{C-O-N})$	Bending Vibration	[4]
204	$\tau(\text{C-O})$	Torsion Vibration	[4]
145	$\tau(\text{N-O})$	Torsion Vibration	[4]

2.3.3 Mass Spectrometry (MS)

Mass spectrometry data for **methyl nitrate** reveals a characteristic fragmentation pattern under electron ionization (EI).

m/z	Ion	Notes
77	$[\text{CH}_3\text{NO}_3]^+$	Molecular Ion (M^+), very low abundance
46	$[\text{NO}_2]^+$	Base peak, characteristic of nitrate esters
31	$[\text{CH}_3\text{O}]^+$	Methoxy fragment
30	$[\text{NO}]^+$	Nitric oxide fragment
15	$[\text{CH}_3]^+$	Methyl fragment

Experimental Protocols

Extreme caution must be exercised during any synthesis or handling of **methyl nitrate**. Only qualified personnel in a properly equipped laboratory should attempt these procedures.

Synthesis Protocol: Nitration of Methanol

This protocol is adapted from a verified procedure in Organic Syntheses. It involves the nitration of methanol using a mixed acid of concentrated nitric and sulfuric acids.[\[5\]](#)

Materials:

- Concentrated Nitric Acid (HNO_3 , sp. gr. 1.42, nitrous-free)
- Concentrated Sulfuric Acid (H_2SO_4 , sp. gr. 1.84)
- Methanol (CH_3OH , pure)
- Anhydrous Calcium Chloride (CaCl_2)
- Ice, Salt Solution (sp. gr. 1.17)
- Sodium Hydroxide (NaOH) solution

Procedure:

- Prepare Mixed Acid: In a flask cooled in an ice bath, carefully mix 425 g (300 cc) of concentrated nitric acid and 550 g (300 cc) of concentrated sulfuric acid.
- Prepare Methanol-Sulfuric Acid Mixture: In a separate flask, also cooled in an ice bath, add 92 g (50 cc) of concentrated sulfuric acid to 119 g (150 cc) of pure methanol while maintaining the temperature below 10°C.
- Nitration Reaction:
 - Place one-third of the cold nitric-sulfuric mixture into a 500-cc Erlenmeyer flask.
 - With constant shaking and thorough mixing, slowly add one-third of the methanol-sulfuric acid mixture.
 - Allow the temperature to rise to 40°C and maintain it at this point with external cooling. The **methyl nitrate** will separate as a colorless oily layer. The reaction should take 2-3 minutes.
 - Repeat this step for the remaining two-thirds of the reagents in separate flasks.
- Separation and Washing:
 - Allow the reaction mixtures to stand in the cold for no longer than 15 minutes.
 - Promptly separate the lower layer of spent acid and pour it into a large volume of cold water to prevent decomposition.[\[5\]](#)
 - Combine the upper ester layers and wash with two 25-cc portions of ice-cold salt solution.
 - During the second wash, add a few drops of sodium hydroxide solution until the wash is faintly alkaline.
 - Wash the ester free of alkali with ice-cold salt solution, followed by two 15-cc portions of ice water. Traces of acid can facilitate violent decomposition.[\[5\]](#)
- Drying:

- Treat the product with 10-15 g of anhydrous calcium chloride and let it stand at 0°C for one hour with occasional shaking.
- Decant the ester onto a fresh 5-g portion of CaCl₂ and, after 30 minutes, filter.
- The crude ester is obtained. Distillation is not recommended due to the extreme explosion risk.^[5]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: No specific, published GC-MS protocol for the routine analysis of pure **methyl nitrate** was found in the conducted searches, likely due to its high volatility and explosive nature. The following is a general, representative protocol for analyzing organic nitrates, which should be adapted and validated with extreme care.

Instrumentation:

- Gas Chromatograph with a Split/Splitless Injector
- Mass Spectrometer Detector (Electron Ionization source)
- Capillary Column: HP-5MS (30 m x 0.25 mm; 0.25 µm film thickness) or equivalent non-polar column.^[6]

Parameters:

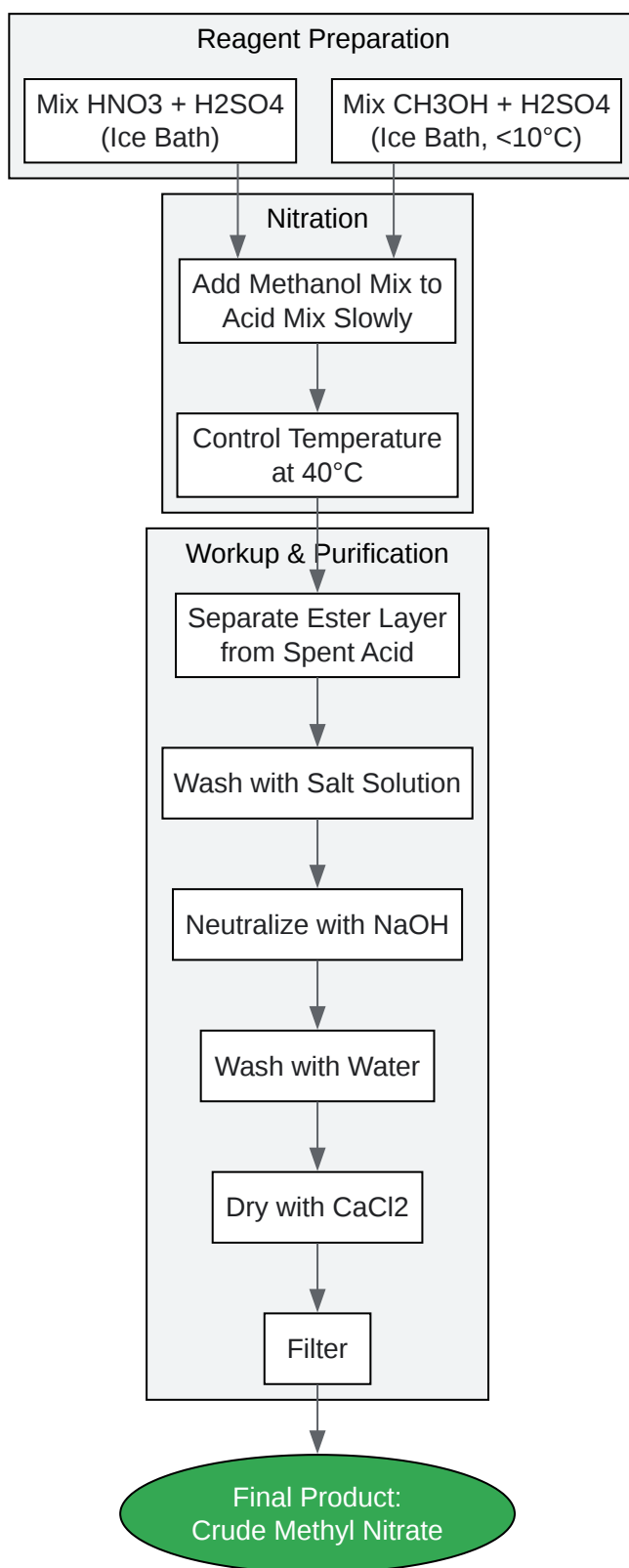
- Injector Temperature: 150 °C (A lower temperature is recommended to prevent pre-injection decomposition)
- Carrier Gas: Helium, constant flow.
- Injection Mode: Split (e.g., 50:1 ratio) to handle the volatility and introduce a small amount onto the column.
- Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 3 minutes.

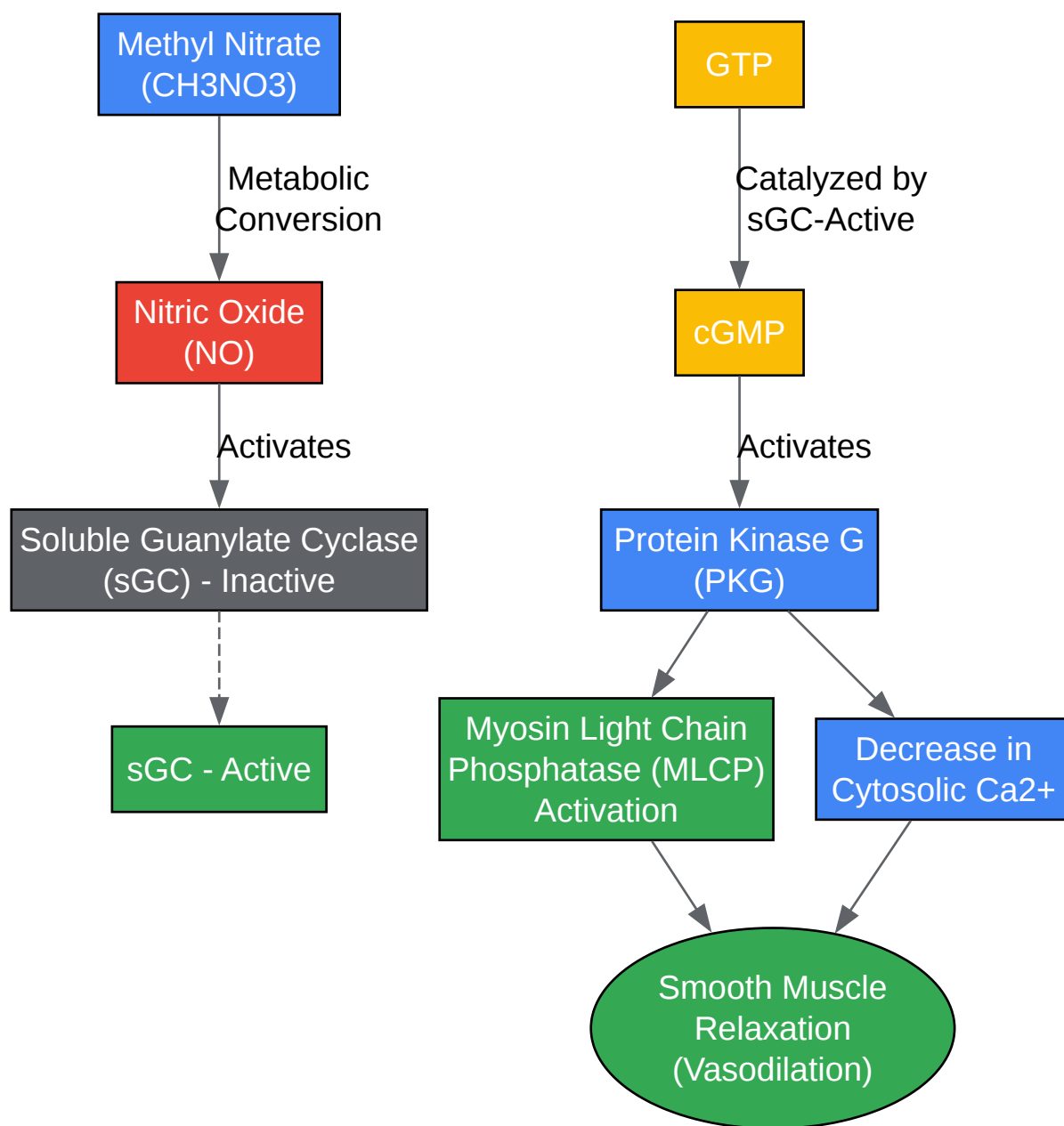
- Ramp: 10 °C/min to 150 °C.
- Hold: 2 minutes.
- MS Transfer Line: 200 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Scan Range: m/z 15-100

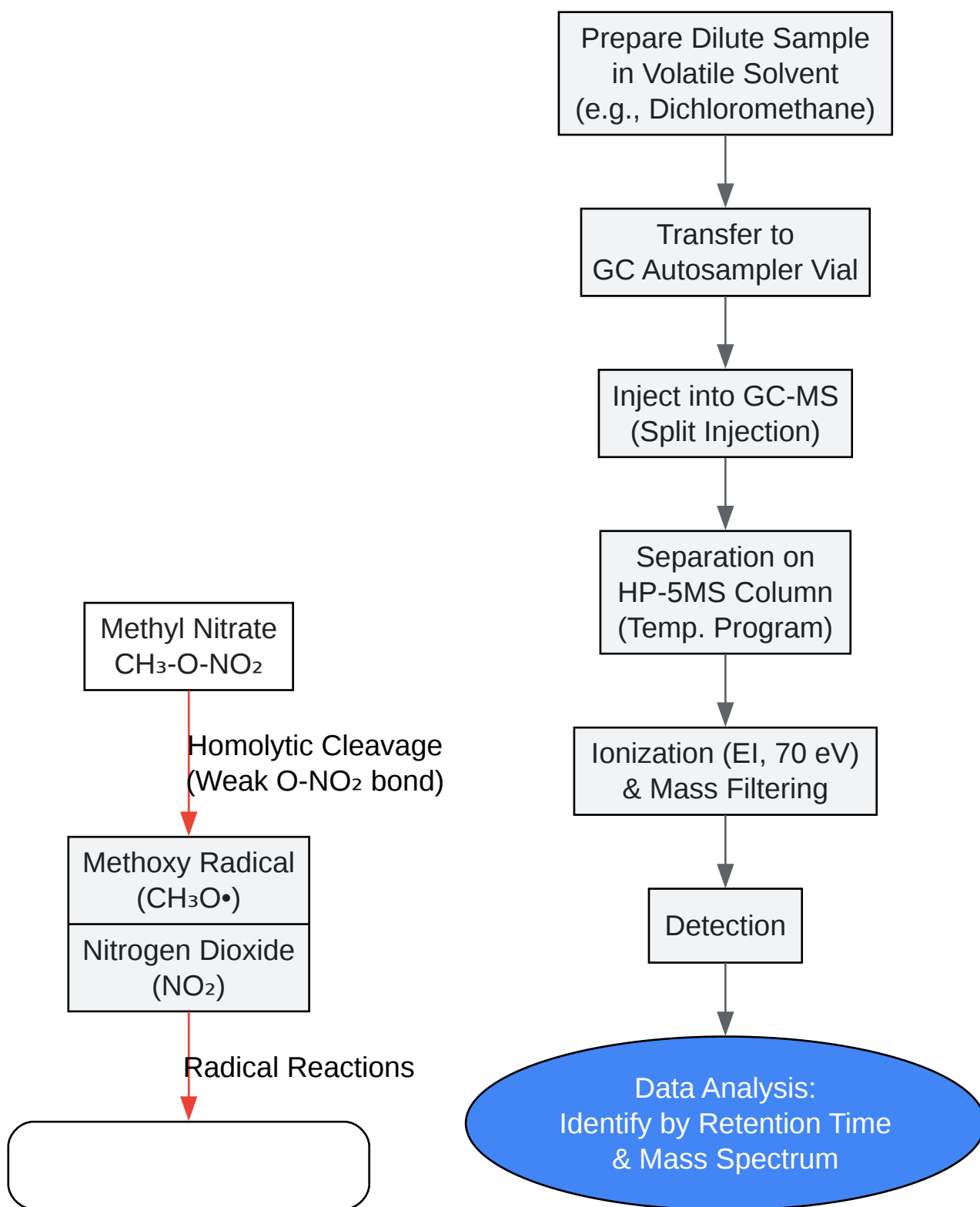
Visualizations: Pathways and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **methyl nitrate**.







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